7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile” is a derivative of pyrano[2,3-d]pyrimidine . Pyrano[2,3-d]pyrimidines are known to be involved in DNA repair damage and have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine derivatives involves various methods . For instance, new pyrazolo derivatives were prepared by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .Molecular Structure Analysis
The molecular structure of pyrano[2,3-d]pyrimidine derivatives is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of these compounds was characterized by spectral techniques including IR, 1H-NMR, MS, and 13C-NMR .Chemical Reactions Analysis
The Dimroth rearrangement, which involves the isomerization of heterocycles, plays a significant role in the chemical reactions of pyrimidines . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines are influenced by various factors such as the degree of aza-substitution in rings, pH of the reaction medium, and the presence of electron-withdrawing groups .Mechanism of Action
The mechanism of action of pyrano[2,3-d]pyrimidine derivatives is related to their inhibitory activity towards Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Future Directions
The future directions for the study of pyrano[2,3-d]pyrimidine derivatives could involve further exploration of their synthesis methods, mechanisms of action, and potential therapeutic applications . Additionally, more research could be conducted to understand their physical and chemical properties, as well as safety and hazards .
properties
IUPAC Name |
7-amino-2-benzylsulfanyl-4-oxo-5-propan-2-yl-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-10(2)13-12(8-19)15(20)24-17-14(13)16(23)21-18(22-17)25-9-11-6-4-3-5-7-11/h3-7,10,13H,9,20H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOUMNGMEJHJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=C(OC2=C1C(=O)NC(=N2)SCC3=CC=CC=C3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.